molecular formula C7H4BrClF2 B3031022 1-Bromo-2-chloro-4-(difluoromethyl)benzene CAS No. 1261614-16-7

1-Bromo-2-chloro-4-(difluoromethyl)benzene

Cat. No.: B3031022
CAS No.: 1261614-16-7
M. Wt: 241.46
InChI Key: FZWYGWWGQSFDLZ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(difluoromethyl)benzene is a useful research compound. Its molecular formula is C7H4BrClF2 and its molecular weight is 241.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functionalized Benzene Derivatives

Halogenated benzene compounds, like 1-Bromo-2-chloro-4-(difluoromethyl)benzene, serve as key intermediates in the synthesis of functionalized benzene derivatives. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes through Diels-Alder or C-H activation reactions showcases the utility of halogenated benzenes in constructing complex organic molecules with potential applications in catalysis, materials science, and organic electronics (Reus et al., 2012).

Development of Pharmaceutical Intermediates

Compounds structurally related to this compound are often used in the synthesis of pharmaceutical intermediates. For example, the synthesis and structural characterization of N-piperidine benzamides as CCR5 antagonists involve the use of bromo- and chloro-substituted benzene intermediates, highlighting the role of halogenated benzenes in medicinal chemistry (Cheng De-ju, 2015).

Exploration of Aryne Chemistry

Halogenated benzene derivatives also find applications in aryne chemistry, which is pivotal for constructing polycyclic aromatic compounds and functionalized benzenes. The generation and interception of arynes from 1-bromo-substituted benzene derivatives enable the synthesis of naphthalene derivatives, showcasing the potential of halogenated benzenes in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Advanced Material Synthesis

In the field of materials science, halogenated benzene derivatives are utilized in the synthesis of luminescent materials and organic electronics. The synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, demonstrate the application of halogenated benzenes in developing materials with unique optical properties (Liang Zuo-qi, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-bromo-2-chloro-4-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWYGWWGQSFDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719190
Record name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261614-16-7
Record name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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